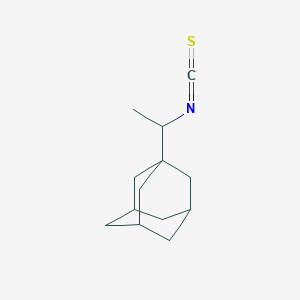

1-(1-Isothiocyanatoethyl)adamantane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Isothiocyanatoethyl)adamantane is an organic compound with the molecular formula C13H19NS . It is a derivative of adamantane, a polycyclic hydrocarbon with unique structural properties .

Synthesis Analysis

The synthesis of homologs of 1-Isothiocyanatoadamantane involves the reaction of amines of the adamantane series with carbon disulfide and di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine . Known methods of synthesis of 1-isothiocyanatoadamantane are based on reactions of adamantan-1(2)-amine with carbon disulfide in the presence of potassium hydroxide .Molecular Structure Analysis

The 1-(1-Isothiocyanatoethyl)adamantane molecule contains a total of 36 bonds. There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 isothiocyanate (aliphatic) .Chemical Reactions Analysis

Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

1-(1-Isothiocyanatoethyl)adamantane has a molecular weight of 221.37 . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .科学的研究の応用

Organic Synthesis

1-(1-Isothiocyanatoethyl)adamantane is synthesized from 1-(1-adamantylethyl)amine, chloroform, and t-BuOK in a dichloromethane/tert-butanol (1:1) medium. This novel single-step method yields an impressive 92% product, outperforming the known method by 27% without the use of highly toxic compounds . The reaction proceeds efficiently, reducing labor costs and making it an attractive choice for organic synthesis.

Isocyanides in Multicomponent Reactions

Isocyanides, including 1-(1-isocyanoethyl)adamantane, participate in various chemical reactions. Their presence allows them to act as nucleophiles, electrophiles, or radicals. In multicomponent reactions like the Ugi and Passerini reactions, isocyanides serve as versatile synthetic reagents . Researchers continue to explore their potential in diverse chemical transformations.

Antibacterial and Anticancer Properties

Natural isocyanides often exhibit potent antibacterial, fungicidal, and anticancer properties. For instance, isocyanides isolated from marine sponges have demonstrated high anti-malarial activity . The adamantane fragment in 1-(1-isocyanoethyl)adamantane enhances its lipophilicity, potentially leading to increased biological activity .

Plasmodium Inhibition

Singh and colleagues found that 1-isocyanoadamantane exhibits remarkable inhibitory activity against the Plasmodium yoelii strain (IC50 = 0.04 μM) compared to other synthesized isocyanides . This highlights its potential as an antimalarial agent.

Synthesis Optimization

Given that only a few isocyanides of the adamantane series have been described in the literature, further research on new isocyanides and optimization of existing synthesis methods remain relevant tasks . Scientists aim to expand the repertoire of adamantane-based isocyanides.

Computational Studies

Baimuratov et al. investigated the isomerization mechanism for 1-[(E)-3-thiocyanoprop-1-en-1-yl]adamantane to 1-(1-isothiocyanoprop-2-en-1-yl)adamantane using computational methods . Such studies provide insights into the compound’s behavior and reactivity.

Safety and Hazards

将来の方向性

Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

作用機序

Target of Action

It’s known that isothiocyanates of the adamantane series are promising as precursors in the synthesis of urea and thiourea derivatives capable of inhibiting soluble epoxide hydrolase (seh) in humans and mammalians . This enzyme plays a role in the therapy of hypertonicity and inflammatory and neuropathic pains .

Mode of Action

It’s known that thiourea derivatives obtained from isothiocyanates were tested as non-peptide inhibitors of urokinase-type plasminogen activator (upa) responsible for tumor growth .

Biochemical Pathways

The inhibition of soluble epoxide hydrolase (seh) suggests that it may affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in the regulation of blood pressure and inflammation .

Result of Action

The inhibition of soluble epoxide hydrolase (seh) and urokinase-type plasminogen activator (upa) suggests potential therapeutic effects in the treatment of hypertonicity, inflammatory and neuropathic pains, and tumor growth .

特性

IUPAC Name |

1-(1-isothiocyanatoethyl)adamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQQRDNZDAFARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Isothiocyanatoethyl)adamantane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)

![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)